(4R,6R)-4,6-Diphenyl-1,3-dioxane
Description
(4R,6R)-4,6-Diphenyl-1,3-dioxane is a chiral dioxane derivative characterized by two phenyl groups at the 4- and 6-positions of its six-membered heterocyclic ring. The stereochemistry (4R,6R) is critical for its interactions in biological systems and its role as a structural motif in organic synthesis. This compound has gained attention for its ability to modulate the constitutive androstane receptor (CAR), influencing metabolic pathways such as gluconeogenesis and lipogenesis in mammalian models .
Properties
CAS No. |
87156-59-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(4R,6R)-4,6-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChI Key |
JSIOTQJERAZRGZ-HZPDHXFCSA-N |
Isomeric SMILES |
C1[C@@H](OCO[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OCOC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4R,6R)-4,6-Diphenyl-1,3-dioxane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of Lewis acids as catalysts to facilitate the formation of the dioxane ring. For example, the reaction between 3-cyanopropylene and 3,3-dialkoxypropionate under the catalytic action of a Lewis acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-4,6-Diphenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenyl groups or the dioxane ring.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
(4R,6R)-4,6-Diphenyl-1,3-dioxane has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (4R,6R)-4,6-Diphenyl-1,3-dioxane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain gluconeogenic genes through the suppression of transcription factors such as HNF4α and FOXO1. This inhibition can lead to reduced expression of enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, ultimately affecting glucose metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Functional Group Variations
Table 1: Structural and Functional Comparisons
Key Observations :
- Stereochemistry : The (4R,6R) configuration in this compound is essential for CAR binding and activity, whereas cisTPD’s cis stereochemistry limits its efficacy in mice .
- Substituent Effects : Adding a dimethylaniline group (transpDMA) enhances CAR activation potency compared to the parent diphenyl-dioxane . Conversely, bulky groups like tert-butyl () shift utility toward synthesis rather than receptor modulation.
Table 2: Mechanistic Comparisons
Key Insights :
- CAR Activation : Both this compound derivatives (e.g., transpDMA) and cisTPD suppress gluconeogenic genes, but the former’s dimethylaniline group enhances metabolic effects .
- Enzyme Interactions : Dioxane-dione derivatives () likely exploit electrophilic dione moieties for covalent enzyme inhibition, differing from CAR modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
